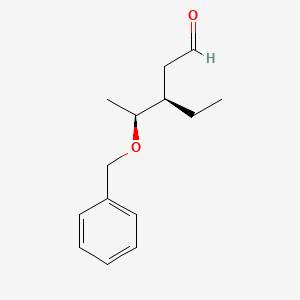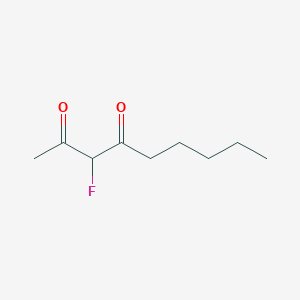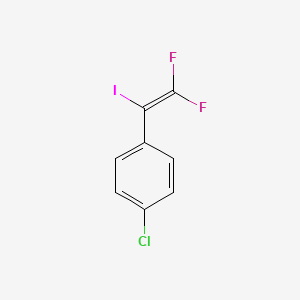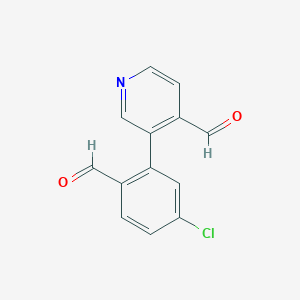
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is an organic compound with a specific stereochemistry, characterized by the presence of a benzyloxy group and an ethyl group attached to a pentanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal can be achieved through several synthetic routes. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry. The starting materials typically include a suitable aldehyde and a benzyloxy-protected alcohol. The reaction conditions often involve the use of a chiral catalyst to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanoic acid.
Reduction: The major product is (3R,4S)-4-(Benzyloxy)-3-ethylpentanol.
Substitution: The products depend on the substituent introduced, such as (3R,4S)-4-(Benzyloxy)-3-ethylpentyl halide.
Aplicaciones Científicas De Investigación
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-(Benzyloxy)-3-ethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The benzyloxy group may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-4-(Benzyloxy)-3-methylpentanal
- (3R,4S)-4-(Benzyloxy)-3-ethylhexanal
- (3R,4S)-4-(Benzyloxy)-3-ethylbutanal
Uniqueness
(3R,4S)-4-(Benzyloxy)-3-ethylpentanal is unique due to its specific stereochemistry and the presence of both a benzyloxy group and an ethyl group
Propiedades
Número CAS |
917871-19-3 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(3R,4S)-3-ethyl-4-phenylmethoxypentanal |
InChI |
InChI=1S/C14H20O2/c1-3-14(9-10-15)12(2)16-11-13-7-5-4-6-8-13/h4-8,10,12,14H,3,9,11H2,1-2H3/t12-,14+/m0/s1 |
Clave InChI |
AVMCMUOFPIPMKJ-GXTWGEPZSA-N |
SMILES isomérico |
CC[C@H](CC=O)[C@H](C)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(CC=O)C(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)

![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)





![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
